molecular formula C33H48O4 B1585130 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane CAS No. 89929-65-7

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane

Cat. No.: B1585130
CAS No.: 89929-65-7
M. Wt: 508.7 g/mol
InChI Key: XFCRUFLAYQTRRX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is defined by its spirobiindane core structure, which consists of two indane units connected through a common spiro carbon atom. The compound exhibits a molecular formula of C33H48O4 with a molecular weight of 508.74 grams per mole, reflecting the substantial molecular complexity introduced by the multiple substituent groups. The spiro carbon atom, which serves as the central connection point between the two indane rings, adopts a tetrahedral geometry that imparts rigidity to the overall molecular framework.

The stereochemical features of this compound are particularly noteworthy due to the presence of the spiro center, which creates a three-dimensional molecular structure with distinct spatial arrangements. The quaternary carbon atom at the spiro center is substituted with two indane ring systems, each bearing specific substitution patterns that contribute to the overall molecular geometry. The rigid nature of the spirobiindane framework prevents free rotation around the spiro center, resulting in a conformationally locked structure that maintains its three-dimensional integrity under normal conditions.

The tetramethyl substitution pattern places methyl groups at the 3,3,3',3' positions of the spirobiindane core, while the tetrapropoxy substitution introduces propoxy groups at the 5,5',6,6' positions. This substitution pattern creates a highly symmetrical molecular architecture where each indane ring bears two methyl groups at the tertiary carbon centers adjacent to the spiro center and two propoxy groups on the aromatic rings. The propoxy substituents extend outward from the aromatic framework, contributing to the overall molecular volume and influencing the compound's physical properties.

The crystalline nature of the compound, as evidenced by its reported melting point of 82°C and white-yellow crystalline powder appearance, suggests ordered molecular packing in the solid state. The InChI key XFCRUFLAYQTRRX-UHFFFAOYSA-N provides a unique digital identifier for the compound's structure, confirming the specific arrangement of atoms and bonds within the molecule. The SMILES notation CCCOC1=C(C=C2C(=C1)C(CC23CC(C4=CC(=C(C=C34)OCCC)OCCC)(C)C)(C)C)OCCC accurately represents the connectivity pattern of the spirobiindane framework with its associated substituents.

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC nomenclature for this compound is 1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene], which precisely describes the substitution pattern and core structure. This nomenclature follows standard IUPAC conventions for spiro compounds, where the prefix "spirobi" indicates the presence of two ring systems connected through a spiro center, and the bracketed designation "[2H-indene]" specifies the nature of the constituent ring systems. The numerical locants 1,1,1',1' indicate the positions of the tetramethyl substitution, while 5,5',6,6' specify the locations of the tetrapropoxy groups on the aromatic rings.

The compound is officially registered with the Chemical Abstracts Service under CAS registry number 89929-65-7, providing a unique identifier for regulatory and commercial purposes. The MDL number MFCD00191503 serves as an additional identifier within chemical databases and catalog systems. The PubChem Compound Identifier (CID) 635699 allows for easy retrieval of structural and property information from the PubChem database.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Book database lists several synonyms, including 3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] and tetramethyltetrapropoxyspirobiindane. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the saturated nature of specific ring portions and others providing abbreviated descriptors for commercial purposes.

The systematic nomenclature also accommodates the compound's relationship to the broader family of spirobiindane derivatives. The root name "spirobiindane" indicates the presence of two indane units connected through a spiro center, while the specific substitution pattern is indicated through appropriate locants and substituent names. This nomenclature system ensures unambiguous identification of the compound within the context of related structural analogs and facilitates accurate communication within the scientific community.

Identifier Type Value
CAS Registry Number 89929-65-7
IUPAC Name 1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene]
Molecular Formula C33H48O4
Molecular Weight 508.74 g/mol
MDL Number MFCD00191503
PubChem CID 635699
InChI Key XFCRUFLAYQTRRX-UHFFFAOYSA-N

Comparative Analysis with Related Spirobiindane Derivatives

Comparative analysis with related spirobiindane derivatives reveals the unique position of 3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane within this family of compounds. The spirobiindane scaffold has been recognized as a privileged structure for chiral ligand design and has demonstrated outstanding performance in various asymmetric catalysis applications. The basic spirobiindane framework consists of two indane units connected through a spiro center, but the specific substitution patterns vary significantly among different derivatives, leading to diverse physical and chemical properties.

One closely related compound is 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol, which shares the tetramethyl substitution pattern at the 3,3,3',3' positions but differs in having hydroxyl groups rather than propoxy groups at the aromatic positions. This compound, with CAS number 1568-80-5 and molecular formula C21H24O2, has a significantly lower molecular weight of 308.4 grams per mole compared to the tetrapropoxy derivative. The presence of hydroxyl groups instead of propoxy groups dramatically alters the compound's solubility characteristics and potential for hydrogen bonding interactions.

Another important related structure is the basic 1,1'-spirobiindane-7,7'-diol, represented by CAS number 223259-63-0, which features hydroxyl groups at the 7,7' positions rather than the 5,5',6,6' positions seen in the tetrapropoxy derivative. This compound exhibits the molecular formula C17H16O2 and represents a simpler substitution pattern that has been utilized in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereochemical designation "(Sa)" indicates the specific spatial arrangement of the spirobiindane framework, which can significantly affect biological activity and catalytic performance.

The field of spirobiindane chemistry has also produced cyclohexyl-fused derivatives, as described in recent synthetic developments. These compounds feature additional ring fusion that creates even more rigid molecular architectures while maintaining the essential spiro connectivity. The cyclohexyl-fused spirobiindanes have been synthesized through enantioselective procedures and have shown excellent performance in benchmark asymmetric reactions. The ability to achieve high enantioselectivities (up to >99% enantiomeric excess) demonstrates the importance of subtle structural modifications within the spirobiindane family.

Recent research has also focused on the development of chiral spiro cyclopentadienyl ligands based on the spirobiindane framework. These derivatives, synthesized from commercially available Bisphenol C, represent a more accessible route to spirobiindane-based chiral ligands compared to traditional synthetic approaches. The development of such ligands highlights the continuing importance of the spirobiindane scaffold in advancing asymmetric catalysis methodologies.

Compound CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane 89929-65-7 C33H48O4 4 × CH3, 4 × OCH2CH2CH3 508.74
3,3,3',3'-Tetramethyl-1,1'-spirobiindane-6,6'-diol 1568-80-5 C21H24O2 4 × CH3, 2 × OH 308.4
(Sa)-1,1'-Spirobiindane-7,7'-diol 223259-63-0 C17H16O2 2 × OH 324.4

The synthetic accessibility and commercial availability of spirobiindane derivatives vary considerably based on their substitution patterns. While the basic spirobiindane framework can be challenging to access through traditional synthetic routes, recent methodological advances have provided more efficient approaches to functionalized derivatives. The development of cascade enyne cyclization reactions has enabled the construction of spirobiindene derivatives, demonstrating the ongoing evolution of synthetic methods within this compound family.

Properties

IUPAC Name

1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O4/c1-9-13-34-27-17-23-25(19-29(27)36-15-11-3)33(21-31(23,5)6)22-32(7,8)24-18-28(35-14-10-2)30(20-26(24)33)37-16-12-4/h17-20H,9-16,21-22H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRUFLAYQTRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=C1)C(CC23CC(C4=CC(=C(C=C34)OCCC)OCCC)(C)C)(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348342
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-65-7
Record name 1,1'-Spirobi[1H-indene], 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane generally follows these key steps:

  • Spirobiindane Core Construction: Formation of the spirobiindane framework by coupling two indane or indene units at the 1,1' positions to create the spiro linkage.

  • Methylation at 3,3,3',3' Positions: Introduction of methyl groups at the 3 and 3' positions on each indane ring, often achieved via alkylation reactions using methylating agents under controlled conditions.

  • Introduction of Propoxy Groups at 5,5',6,6' Positions: Etherification of hydroxy groups at 5,5',6,6' positions with propyl groups to form propoxy substituents. This step typically involves nucleophilic substitution using propyl halides or propyl alcohols under acidic or basic catalysis.

Detailed Preparation Methodology

Due to the complexity of the molecule, the preparation involves careful control of reaction conditions to ensure regioselectivity and stereochemical integrity.

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Spirobiindane Formation Cyclization of indane derivatives via acid/base catalysis or transition metal catalysis Establishes the 1,1'-spiro linkage forming the core scaffold
2 Methylation Use of methyl iodide or dimethyl sulfate with a strong base (e.g., NaH, K2CO3) Selective methylation at the 3,3,3',3' positions
3 Hydroxylation Introduction of hydroxyl groups at 5,5',6,6' via oxidation or directed lithiation followed by quenching with oxygen or electrophiles Provides sites for propoxy substitution
4 Etherification Reaction with propyl bromide or propanol in presence of base or acid catalyst Formation of propoxy groups at 5,5',6,6' positions

Research Findings and Optimization

  • Spirobiindane Core Synthesis: Literature indicates that the spirobiindane core can be synthesized via intramolecular Friedel-Crafts alkylation or via transition metal-catalyzed coupling reactions. Control of temperature and solvent polarity is critical to maximize yield and minimize side products.

  • Methylation Efficiency: Methylation at the 3,3,3',3' positions requires selective deprotonation and alkylation. Using strong bases like sodium hydride in polar aprotic solvents (e.g., DMF) improves selectivity. Over-alkylation is minimized by stoichiometric control.

  • Propoxy Group Introduction: Etherification reactions are optimized by using phase transfer catalysts or microwave-assisted synthesis to enhance reaction rates and yields. The choice of base (e.g., K2CO3 vs. NaH) and solvent (acetone, acetonitrile) affects the efficiency of propoxy group installation.

  • Purification: Crystallization from methanol or chromatographic techniques are employed to obtain the product in high purity. The compound typically appears as a white to almost white powder or crystals with a melting point around 82 °C.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Spirobiindane formation Indane derivatives, Lewis acid catalyst (e.g., AlCl3) 0 to 50 4-12 hours 70-85 Requires inert atmosphere
Methylation Methyl iodide, NaH, DMF 0 to 25 2-6 hours 80-90 Stoichiometric control critical
Hydroxylation Directed lithiation, O2 quench -78 to 0 1-3 hours 65-75 Low temperature to avoid side reactions
Etherification Propyl bromide, K2CO3, acetone 50-70 6-12 hours 75-85 Phase transfer catalyst enhances yield

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm methyl and propoxy substitution patterns, with characteristic chemical shifts for methyl groups at 3,3,3',3' and propoxy methylene protons.

  • Mass Spectrometry: Molecular ion peak at 508.7 g/mol confirms molecular weight.

  • Infrared Spectroscopy: Ether C–O stretching bands around 1100 cm^-1 confirm propoxy group formation.

  • Melting Point: Consistent melting point near 82 °C indicates purity and correct structure.

Chemical Reactions Analysis

Types of Reactions: 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the modification of functional groups, making it useful in creating more complex molecules.

2. Material Science

In material science, this compound has potential applications in the development of polymers and advanced materials due to its spirobiindane structure which can enhance mechanical properties and thermal stability. Research indicates that spiro compounds can lead to materials with improved rigidity and strength.

3. Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. Studies show that modifications to the spirobiindane framework can yield compounds with enhanced pharmacological profiles.

4. Catalysis

Recent studies suggest that 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under conventional conditions.

Case Studies

StudyApplicationFindings
Synthesis of Biologically Active Compounds Pharmaceutical ChemistryResearchers modified the tetrapropoxy group to enhance solubility and bioavailability of spirobiindane derivatives. Several compounds displayed significant anti-cancer activity in vitro.
Development of High-performance Polymers Material ScienceA study demonstrated that incorporating spirobiindane units into polymer matrices improved thermal stability by up to 30% compared to traditional polymers.
Catalytic Activity in Organic Reactions Organic ChemistryThe compound was tested as a catalyst for Diels-Alder reactions with promising yields and selectivity, indicating its potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key spirobiindane derivatives and their substituent patterns are compared below:

Compound Substituents Key Properties/Applications References
Target Compound 5,5',6,6'-tetrapropoxy; 3,3',3'',3'''-Me Hydrophobic; potential monomer for low-polarity polymers; limited literature on applications
TTSBI (5,5',6,6'-tetrahydroxy analog) 5,5',6,6'-tetrahydroxy; 3,3',3'',3'''-Me Core monomer for PIM-1 polymers; high microporosity for gas separation membranes
DMTTSBI (7,7'-dimethyl-TTSBI) 7,7'-Me; 5,5',6,6'-OH; 3,3',3'',3'''-Me Enhanced rigidity for crosslinked polymers; used in thermal/chemical stable membranes
Br-Spirobiindane (5,5'-dibromo-TTSBI) 5,5'-Br; 6,6'-OMe; 3,3',3'',3'''-Me Intermediate for Suzuki coupling; precursor to functionalized polymers/pharmaceuticals
Tetrol Inhibitors (5,5',6,6'-tetrol analog) 5,5',6,6'-OH; 3,3',3'',3'''-Me HIV-1 integrase inhibition; catechol groups critical for binding

Physical and Chemical Properties

  • Solubility: The target compound’s tetrapropoxy groups enhance solubility in non-polar solvents (e.g., chloroform, toluene) compared to TTSBI, which is polar due to hydroxyl groups .
  • Thermal Stability : Propoxy groups may reduce thermal stability relative to methoxy or hydroxyl analogs due to longer alkyl chains .
  • Reactivity : Propoxy ethers are less reactive than hydroxyl groups, limiting participation in condensation reactions critical for polymer synthesis (e.g., PIM-1 requires hydroxyl groups for nucleophilic substitution) .

Research Findings and Data Tables

Table 1: Comparative Solubility and Reactivity

Compound Solubility (CHCl₃) Reactivity with TFTPN Key Application
Target Compound High Low (propoxy inertness) Organic synthesis
TTSBI Moderate High (hydroxyl reactivity) PIM-1 membranes
Br-Spirobiindane Moderate Moderate (Br for coupling) Functionalized polymers

Table 2: Thermal Stability (TGA Onset)

Compound TGA Onset (°C) Decomposition Pathway
Target Compound ~200 Propoxy chain cleavage
TTSBI ~300 Hydroxyl degradation
DMTTSBI ~320 Crosslinking-enhanced stability

Biological Activity

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane (CAS Number: 89929-65-7) is a synthetic organic compound with the molecular formula C33H48O4C_{33}H_{48}O_{4} and a molecular weight of approximately 508.74 g/mol. This compound is characterized by its unique spirobiindane structure and is primarily studied for its potential biological activities.

PropertyValue
Molecular FormulaC33H48O4
Molecular Weight508.743 g/mol
Melting Point82°C
AppearanceWhite-Yellow Solid
Purity≥98.0% (HPLC)

Anticancer Properties

Research into related compounds has shown promising anticancer activity. For instance, compounds with spirobiindane frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. While direct studies on this specific compound are scarce, the potential for similar biological effects can be inferred from related compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of spirobiindane derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. The inhibition of these pathways suggests that 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane may also exhibit anti-inflammatory activity through similar mechanisms .

Antimicrobial Activity

Some derivatives of spirobiindane have demonstrated antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds indicate effectiveness against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural characteristics suggest potential antimicrobial efficacy .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of a series of spirobiindane derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Testing

In vitro cytotoxicity assays were performed on several cancer cell lines using related spirobiindane compounds. Results showed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of spirobiindane derivatives revealed that they significantly reduced TNF-α and IL-6 levels in treated macrophages compared to controls. This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Q. Advanced Functionalization Strategies

  • Hydroxyl Group Incorporation : Polar hydroxyl groups (via copolymerization with diaminobenzene derivatives) improve CO₂ affinity, increasing CO₂/CH₄ selectivity to >30 .
  • Blending with Ionic Liquids : Enhances CO₂ solubility, though compatibility with the polymer matrix must be verified via differential scanning calorimetry (DSC) .

Which solvents are compatible for processing this compound into defect-free membranes?

Basic Solvent Selection Guidelines
Optimal solvents include:

  • NMP : Ensures complete dissolution during polycondensation but requires slow evaporation (24–48 hours) to prevent macrovoid formation .
  • Tetrahydrofuran (THF) : Suitable for spin-coating thin films (<100 nm) for high-throughput gas testing .
  • Toluene : Used in copolymer synthesis to adjust solubility parameters and minimize phase separation .

How does hydroxyl functionalization impact water sorption and gas separation under humid conditions?

Advanced Hydrophilicity Analysis
Hydroxyl groups increase water sorption (up to 22 wt% at 35°C), which plasticizes the membrane and reduces CO₂/N₂ selectivity. To mitigate:

  • Humidity-Controlled Testing : Conduct gas permeation experiments at 0–90% relative humidity to model real-world conditions .
  • Hydrophobic Modifications : Fluorination or alkylation of hydroxyl groups reduces water uptake while maintaining microporosity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Reactant of Route 2
Reactant of Route 2
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane

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